molecular formula C21H28N2O2 B11492145 1-{3-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]prop-1-yn-1-yl}cyclohexyl acetate

1-{3-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]prop-1-yn-1-yl}cyclohexyl acetate

Cat. No.: B11492145
M. Wt: 340.5 g/mol
InChI Key: WCUBXUJRFAEODR-FQEVSTJZSA-N
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Description

1-{3-[2-(PYRIDIN-3-YL)PIPERIDIN-1-YL]PROP-1-YN-1-YL}CYCLOHEXYL ACETATE is an organic compound that features a complex structure with a piperidine ring, a pyridine ring, and an acetate group

Preparation Methods

The synthesis of 1-{3-[2-(PYRIDIN-3-YL)PIPERIDIN-1-YL]PROP-1-YN-1-YL}CYCLOHEXYL ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a ketone.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

    Formation of the Prop-1-yn-1-yl Linker: This step involves the coupling of the piperidine and pyridine rings through a propargylation reaction.

    Acetylation: The final step involves the acetylation of the cyclohexyl group to form the acetate ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-{3-[2-(PYRIDIN-3-YL)PIPERIDIN-1-YL]PROP-1-YN-1-YL}CYCLOHEXYL ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or sulfonates.

    Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Scientific Research Applications

1-{3-[2-(PYRIDIN-3-YL)PIPERIDIN-1-YL]PROP-1-YN-1-YL}CYCLOHEXYL ACETATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-{3-[2-(PYRIDIN-3-YL)PIPERIDIN-1-YL]PROP-1-YN-1-YL}CYCLOHEXYL ACETATE involves its interaction with specific molecular targets. The piperidine and pyridine rings allow the compound to bind to various receptors and enzymes, modulating their activity. The prop-1-yn-1-yl linker provides structural rigidity, enhancing the compound’s binding affinity and specificity. The acetate group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

1-{3-[2-(PYRIDIN-3-YL)PIPERIDIN-1-YL]PROP-1-YN-1-YL}CYCLOHEXYL ACETATE can be compared with other similar compounds, such as:

    1-(3-Pyridinyl)-2-propanone: This compound has a similar pyridine ring but lacks the piperidine and acetate groups, making it less complex and potentially less active in biological systems.

    Piperidine derivatives: These compounds share the piperidine ring but differ in their substituents, leading to variations in their chemical and biological properties.

    Acetate esters: Compounds with acetate groups may have similar solubility and bioavailability profiles but differ in their core structures and activities.

The uniqueness of 1-{3-[2-(PYRIDIN-3-YL)PIPERIDIN-1-YL]PROP-1-YN-1-YL}CYCLOHEXYL ACETATE lies in its combination of structural features, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

[1-[3-[(2S)-2-pyridin-3-ylpiperidin-1-yl]prop-1-ynyl]cyclohexyl] acetate

InChI

InChI=1S/C21H28N2O2/c1-18(24)25-21(11-4-2-5-12-21)13-8-16-23-15-6-3-10-20(23)19-9-7-14-22-17-19/h7,9,14,17,20H,2-6,10-12,15-16H2,1H3/t20-/m0/s1

InChI Key

WCUBXUJRFAEODR-FQEVSTJZSA-N

Isomeric SMILES

CC(=O)OC1(CCCCC1)C#CCN2CCCC[C@H]2C3=CN=CC=C3

Canonical SMILES

CC(=O)OC1(CCCCC1)C#CCN2CCCCC2C3=CN=CC=C3

Origin of Product

United States

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